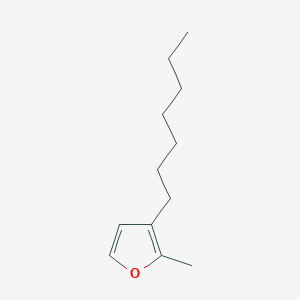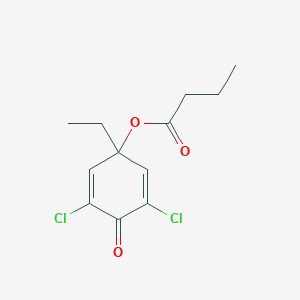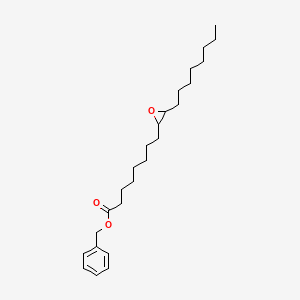![molecular formula C8H19N2O4S2+ B14585696 4-[(Methanesulfonyl)methanesulfonyl]-1,1-dimethylpiperazin-1-ium CAS No. 61316-11-8](/img/structure/B14585696.png)
4-[(Methanesulfonyl)methanesulfonyl]-1,1-dimethylpiperazin-1-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(Methanesulfonyl)methanesulfonyl]-1,1-dimethylpiperazin-1-ium is a complex organic compound that belongs to the class of sulfonyl compounds It is characterized by the presence of two methanesulfonyl groups attached to a piperazine ring, which is further substituted with two methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Methanesulfonyl)methanesulfonyl]-1,1-dimethylpiperazin-1-ium typically involves the reaction of methanesulfonyl chloride with 1,1-dimethylpiperazine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to maintain consistency and safety.
化学反应分析
Types of Reactions
4-[(Methanesulfonyl)methanesulfonyl]-1,1-dimethylpiperazin-1-ium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The methanesulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction results in sulfides.
科学研究应用
4-[(Methanesulfonyl)methanesulfonyl]-1,1-dimethylpiperazin-1-ium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl derivatives.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules
作用机制
The mechanism of action of 4-[(Methanesulfonyl)methanesulfonyl]-1,1-dimethylpiperazin-1-ium involves its interaction with specific molecular targets. The sulfonyl groups are known to participate in various biochemical pathways, potentially inhibiting or modifying the activity of enzymes and other proteins. The exact molecular targets and pathways are still under investigation, but the compound’s ability to form stable complexes with biological molecules is a key factor in its activity .
相似化合物的比较
Similar Compounds
Methanesulfonyl chloride: A simpler sulfonyl compound used in similar types of reactions.
Methanesulfonyl azide: Another sulfonyl compound with different reactivity and applications.
Tosylates: Compounds with a similar sulfonyl group but attached to a toluene ring instead of a piperazine ring
Uniqueness
4-[(Methanesulfonyl)methanesulfonyl]-1,1-dimethylpiperazin-1-ium is unique due to its dual methanesulfonyl groups and the presence of a piperazine ring. This structure imparts distinct chemical properties and reactivity, making it valuable in specific synthetic and research applications.
属性
CAS 编号 |
61316-11-8 |
|---|---|
分子式 |
C8H19N2O4S2+ |
分子量 |
271.4 g/mol |
IUPAC 名称 |
1,1-dimethyl-4-(methylsulfonylmethylsulfonyl)piperazin-1-ium |
InChI |
InChI=1S/C8H19N2O4S2/c1-10(2)6-4-9(5-7-10)16(13,14)8-15(3,11)12/h4-8H2,1-3H3/q+1 |
InChI 键 |
HHAUQFLDDCEBOZ-UHFFFAOYSA-N |
规范 SMILES |
C[N+]1(CCN(CC1)S(=O)(=O)CS(=O)(=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



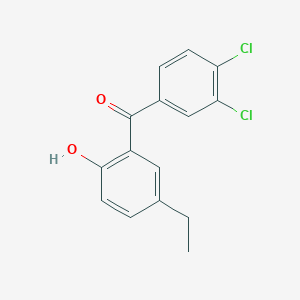
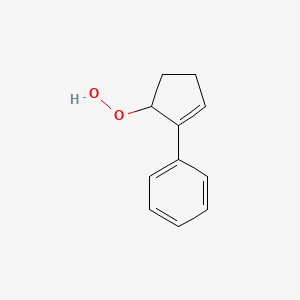
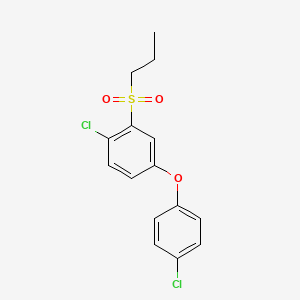


![9-Butyl-2-methoxy-1,6-dioxa-9-azaspiro[4.5]dec-3-ene](/img/structure/B14585639.png)
![Benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, decyl ester](/img/structure/B14585647.png)



